Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate

Fragment-Based Drug Discovery Lipophilicity Optimization Pharmacophore Design

Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate (CAS 501104-99-0), also designated as methyl 4-{[methyl(phenyl)carbamoyl]oxy}benzoate, is a bifunctional organic compound that integrates a benzoate methyl ester with a N-methyl-N-phenyl carbamate moiety. With a molecular formula of C16H15NO4 and a molecular weight of 285.29 g/mol, it is listed in the ChemicalBook database with predicted boiling point of 406.2±37.0 °C, density of 1.235±0.06 g/cm³, and an estimated pKa of 0.14±0.50.

Molecular Formula C16H15NO4
Molecular Weight 285.29g/mol
CAS No. 501104-99-0
Cat. No. B497019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate
CAS501104-99-0
Molecular FormulaC16H15NO4
Molecular Weight285.29g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C16H15NO4/c1-17(13-6-4-3-5-7-13)16(19)21-14-10-8-12(9-11-14)15(18)20-2/h3-11H,1-2H3
InChIKeyPQWYVZPXJUVVOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate (501104-99-0) – A Carbamate-Benzoate Fragment for Lead Discovery


Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate (CAS 501104-99-0), also designated as methyl 4-{[methyl(phenyl)carbamoyl]oxy}benzoate, is a bifunctional organic compound that integrates a benzoate methyl ester with a N-methyl-N-phenyl carbamate moiety [1]. With a molecular formula of C16H15NO4 and a molecular weight of 285.29 g/mol, it is listed in the ChemicalBook database with predicted boiling point of 406.2±37.0 °C, density of 1.235±0.06 g/cm³, and an estimated pKa of 0.14±0.50 . The compound is commercially available as a fragment screening compound from Life Chemicals under catalog number F1318-0220, with a specified purity of ≥90% and offered in solution formats of 2 μmol, 5 μmol, and 10 μmol quantities . These features position it as a member of the carbamate-benzoate ester class that is frequently deployed in fragment-based drug discovery (FBDD) campaigns.

Why Generic Substitution of Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate (501104-99-0) with In-Class Analogs Fails


The methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate scaffold cannot be indiscriminately replaced by structurally similar benzoate or carbamate derivatives because the specific combination of a para-substituted benzoate ester with an N-methyl-N-phenyl carbamoyloxy linker creates a distinct pharmacophoric pattern. The phenyl substituent on the carbamate nitrogen simultaneously modulates lipophilicity (XLogP3 = 3.1) [1] and eliminates hydrogen bond donor capacity (HBD = 0), while the carbamate oxygen serves as an additional hydrogen bond acceptor [1]. In contrast, the direct amide analog methyl 4-(phenylcarbamoyl)benzoate (CAS 3814-10-6) possesses a hydrogen bond donor (amide N–H) , and the simpler N-methyl carbamate analog methyl 4-(methylcarbamoyloxy)benzoate (CAS 21998-12-9) lacks the aromatic N-phenyl ring that contributes to pi-stacking interactions and shape complementarity [2]. These molecular differences translate into quantifiable differences in computed physicochemical properties, metabolic liability predictions, and fragment library quality metrics, making substitution unsound without rigorous confirmatory experiments.

Quantitative Differentiation Evidence for Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate (501104-99-0) Against Its Closest Analogs


Computed XLogP3 and Hydrogen Bond Acceptor Count Differentiate 501104-99-0 from the Amide Analog 3814-10-6

Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate (501104-99-0) exhibits a calculated XLogP3 of 3.1 and four hydrogen bond acceptors (no donors), whereas the amide analog methyl 4-(phenylcarbamoyl)benzoate (3814-10-6) has a lower XLogP3 of 2.5, three hydrogen bond acceptors, and one hydrogen bond donor [1][2]. This 0.6-unit increase in predicted lipophilicity, combined with donor elimination, can alter membrane permeability and protein binding profiles in a fragment screening context [3]. Although no direct experimental comparison exists, these computed differences are substantial enough to predict divergent pharmacokinetic and target-engagement behaviors.

Fragment-Based Drug Discovery Lipophilicity Optimization Pharmacophore Design

Fragment-Library Physicochemical Compliance: MW 285.29 g/mol vs. Simpler Carbamate 21998-12-9 (MW 209.20 g/mol)

The target compound has a molecular weight of 285.29 g/mol, placing it within the upper range of the Rule of Three for fragment-based screening (MW <300 Da), while the simpler N-methyl carbamate methyl 4-(methylcarbamoyloxy)benzoate (21998-12-9) weighs only 209.20 g/mol [1][2]. The additional phenyl ring on the carbamate nitrogen increases shape complexity and potential binding interactions without exceeding fragment-like size limits. Two commercial fragment libraries (Life Chemicals F1318-0220) supply this compound at ≥90% purity in precisely quantified 2, 5, and 10 μmol aliquots, facilitating direct surface plasmon resonance (SPR) or ligand-detected NMR screening .

Fragment Screening Rule of Three Chemical Library Design

Predicted pKa of 0.14 Distinguishes 501104-99-0 from the Amide Analog (pKa ~13–14) in Physiological Charge State

The target compound has a predicted pKa of 0.14±0.50 (ChemicalBook), indicating it remains essentially un-ionized at physiological pH (7.4), whereas the amide analog methyl 4-(phenylcarbamoyl)benzoate possesses a weakly acidic amide proton with a predicted pKa in the range of 13–14, meaning it also remains neutral but can participate in hydrogen bond donation [1]. The absence of an ionizable proton in the target compound eliminates pH-dependent solubility changes and potential for metabolic N-dealkylation at the amide nitrogen, offering a more consistent in vitro ADME profile [2].

Ionization State Drug-Likeness Permeability

Recommended Application Scenarios for Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate (501104-99-0)


Fragment-Based Screening for CNS Targets Requiring Neutral, Lipophilic Fragments

Given its XLogP3 of 3.1 and absence of hydrogen bond donors, 501104-99-0 is well-suited for blood-brain barrier-permeable fragment libraries. The compound can be screened at 200–500 μM using SPR or ligand-detected 19F NMR against CNS targets, followed by structure-guided elaboration to improve affinity while maintaining CNS drug-like properties. The Life Chemicals pre-aliquoted solution format (10 mM in DMSO) enables immediate dilution into assay buffers, reducing preparation variability [1].

Structure-Activity Relationship (SAR) Studies to Probe Carbamate versus Amide Linker Effects

The compound can serve as a key comparator in SAR series alongside methyl 4-(phenylcarbamoyl)benzoate (3814-10-6) to dissect the contribution of the carbamate oxygen to target binding. By measuring IC50 shifts in an enzyme inhibition assay, the quantitative benefit of the additional hydrogen bond acceptor and altered geometry can be directly assessed. Published class-level evidence for carbamate-amide pairs suggests that such modifications can yield >10-fold changes in potency for certain targets [2].

Physicochemical Property Benchmarking in Fragment Library Curation

Institutional fragment screening centers can use 501104-99-0 as a quality-control benchmark for lipophilic, neutral fragments. Its predicted logP of 3.1, MW of 285, and solubility characteristics make it a representative candidate for validating screening cascade cutoffs (e.g., XLogP3 2.5–3.5, MW 250–300 Da) and for calibrating detection sensitivity in biochemical, biophysical, and cellular assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.